N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15N5O2S3 and its molecular weight is 453.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . This system is part of the quorum sensing pathways that bacteria use for cell-cell communication .
Mode of Action
The compound interacts with its target by inhibiting the LasB quorum sensing system . This inhibition disrupts bacterial cell-cell communication, which can affect various bacterial behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound has been evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The compound’s action results in the inhibition of the LasB quorum sensing system, which can lead to a reduction in biofilm formation and virulence production . This can potentially disrupt the pathogenesis of Gram-negative bacteria .
Action Environment
The action of the compound can be influenced by environmental factors such as nutrient availability and defense mechanisms, as these factors can affect the quorum sensing pathways that the compound targets . .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S3/c26-16(25-10-9-12-5-1-3-7-14(12)25)11-28-20-24-23-19(30-20)22-17(27)18-21-13-6-2-4-8-15(13)29-18/h1-8H,9-11H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHFRUXGFUMCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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